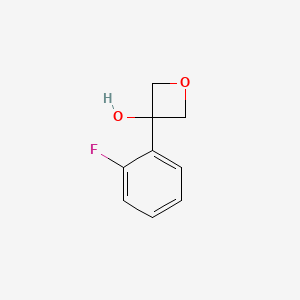
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydrazinopropyl group and a trifluoromethyl group attached to a pyridine ring. The dihydrochloride (diHCl) form indicates that it is a salt with two hydrochloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Hydrazinopropyl Group: The hydrazinopropyl group can be introduced through a nucleophilic substitution reaction using hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl can undergo various chemical reactions, including:
Oxidation: The hydrazinopropyl group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions may introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Hydrazinopropyl)pyridine diHCl: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyridine diHCl: Lacks the hydrazinopropyl group.
2-(1-Hydrazinopropyl)-3-methylpyridine diHCl: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl is unique due to the presence of both the hydrazinopropyl and trifluoromethyl groups, which can confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and lipophilicity, making this compound potentially valuable in drug development.
Propriétés
Formule moléculaire |
C9H14Cl2F3N3 |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
1-[5-(trifluoromethyl)pyridin-2-yl]propylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H12F3N3.2ClH/c1-2-7(15-13)8-4-3-6(5-14-8)9(10,11)12;;/h3-5,7,15H,2,13H2,1H3;2*1H |
Clé InChI |
OLNXPVOSMODDIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


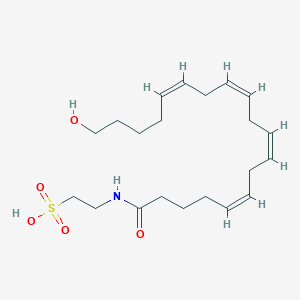

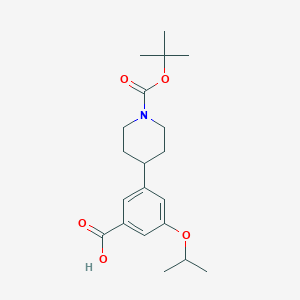
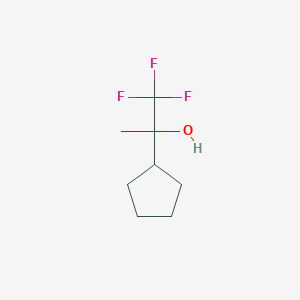
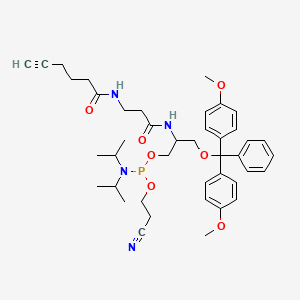
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)




